molecular formula C8H13IO2 B2376317 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane CAS No. 2408959-47-5

2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane

Cat. No.: B2376317
CAS No.: 2408959-47-5
M. Wt: 268.094
InChI Key: NHEZAGJVNGOWSZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,7-dioxaspiro[35]nonane is a spirocyclic compound characterized by the presence of an iodomethyl group and a dioxaspiro structure

Scientific Research Applications

2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of a spirocyclic diol as the starting material, which undergoes iodination to introduce the iodomethyl group. The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Mechanism of Action

The mechanism by which 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing various biochemical pathways. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-(Iodomethyl)-1-oxaspiro[3.5]nonane: Similar structure but with one oxygen atom replaced by a carbon atom.

    2-Oxa-7-azaspiro[3.5]nonane: Contains a nitrogen atom in place of one of the oxygen atoms.

    6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane: Similar spirocyclic structure with different positioning of the iodomethyl group.

Uniqueness

2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel spirocyclic derivatives and for exploring new chemical and biological applications.

Properties

IUPAC Name

2-(iodomethyl)-1,7-dioxaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-6-7-5-8(11-7)1-3-10-4-2-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEZAGJVNGOWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(O2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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